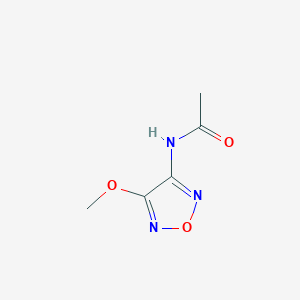
Acetamide,N-(4-methoxy-1,2,5-oxadiazol-3-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-yl): is a chemical compound belonging to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom within a five-membered ring structure. This compound is characterized by the presence of an acetamide group attached to a 4-methoxy-1,2,5-oxadiazol-3-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-yl) typically involves the following steps:
Formation of the Oxadiazole Ring: : This can be achieved through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Introduction of the Methoxy Group: : The methoxy group can be introduced through nucleophilic substitution reactions using methanol and appropriate catalysts.
Attachment of the Acetamide Group: : The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-yl): undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4)
Substitution: : Ammonia (NH3), amines
Major Products Formed
Oxidation: : Carboxylic acids or ketones
Reduction: : Alcohols or amines
Substitution: : Amides or substituted amides
Scientific Research Applications
Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-yl): has various scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-yl): is compared with other similar compounds, such as:
Acetamide, N-(3-methoxy-1,2,4-oxadiazol-5-yl)
Acetamide, N-(2-methoxy-1,3,4-oxadiazol-5-yl)
These compounds share structural similarities but differ in the position of the methoxy group and the type of oxadiazole ring, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
N-(4-methoxy-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C5H7N3O3/c1-3(9)6-4-5(10-2)8-11-7-4/h1-2H3,(H,6,7,9) |
InChI Key |
FIHWPQLHSMWEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-fluorophenyl)-](/img/structure/B15350258.png)
![8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane](/img/structure/B15350262.png)
![Glycerol,[1,3-14c]](/img/structure/B15350263.png)

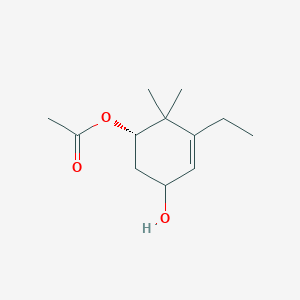
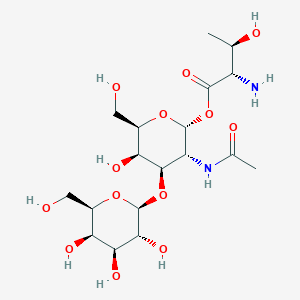
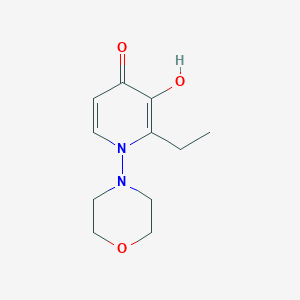
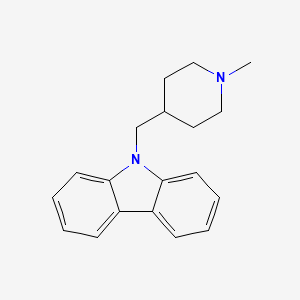
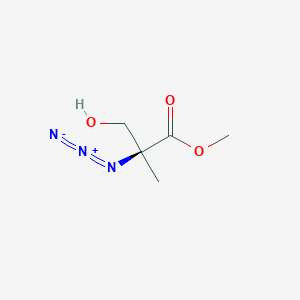
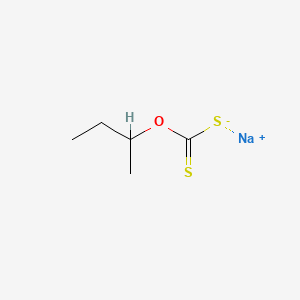
![4-[(Diethoxyphosphinothioyloxyamino)methylidene]cyclohexa-2,5-dien-1-o ne](/img/structure/B15350322.png)


![[(1S,2R,3R)-2,3-dihydroxy-2-prop-2-enylcyclohexyl] acetate](/img/structure/B15350348.png)
